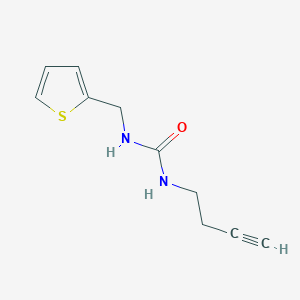

1-(But-3-yn-1-yl)-3-(thiophen-2-ylmethyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-but-3-ynyl-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-3-6-11-10(13)12-8-9-5-4-7-14-9/h1,4-5,7H,3,6,8H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOGJLDPSKEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)NCC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(But-3-yn-1-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects, supported by relevant research findings and case studies.

- Molecular Formula : C10H12N2OS

- Molecular Weight : 208.28 g/mol

- CAS Number : 1351613-72-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Butynyl Intermediate : Alkylation of a suitable precursor.

- Introduction of the Thiophenyl Group : Coupling reactions such as Suzuki or Heck reactions.

- Urea Formation : Reaction with an isocyanate to form the urea linkage.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antioxidant Activity

Studies have shown that compounds with thiophenic structures often possess significant antioxidant properties. The presence of the thiophene ring in this compound may enhance its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

Anti-inflammatory Properties

Compounds with similar structures have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be attributed to the compound's ability to modulate inflammatory pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antioxidant Study | In vitro assays indicated that derivatives containing thiophene rings exhibited higher radical scavenging activity compared to controls. |

| Antihypertensive Activity | Compounds structurally similar to 1-(But-3-yn-1-y)-3-(thiophen-2-ylmethyl)urea showed significant inhibition of AT1 receptors, suggesting potential for blood pressure regulation. |

| Anti-inflammatory Research | Related compounds demonstrated superior anti-inflammatory effects compared to traditional NSAIDs, indicating a promising therapeutic profile for inflammatory conditions. |

Discussion

The unique structural features of 1-(But-3-yn-1-y)-3-(thiophen-2-ylmethyl)urea may contribute to its diverse biological activities. The combination of the butynyl chain and thiophene group could enhance molecular interactions with biological targets, leading to improved efficacy in pharmacological applications.

Q & A

Q. Q: What are the standard synthetic routes for 1-(But-3-yn-1-yl)-3-(thiophen-2-ylmethyl)urea, and what reaction conditions are critical?

A: The synthesis typically involves coupling a but-3-yn-1-ylamine derivative with an isocyanate-functionalized thiophene methyl group. Key steps include:

- Amine Activation : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate urea bond formation in solvents such as dichloromethane at room temperature .

- Thiophene Functionalization : Introduction of the thiophen-2-ylmethyl group via nucleophilic substitution or gold(I)-catalyzed cyclization for heterocyclic core formation .

- Purification : Column chromatography or recrystallization to isolate the product. Critical parameters include solvent choice (polar aprotic solvents enhance yield) and stoichiometric control of reactants .

Advanced Synthesis

Q. Q: How can reaction parameters be optimized to improve yield and purity for scalable synthesis?

A: Optimization strategies include:

- Solvent Screening : Testing solvents like THF or DMF to improve solubility of intermediates, reducing side reactions .

- Catalyst Selection : Transition-metal catalysts (e.g., palladium) for efficient alkyne-azide cycloaddition or cross-coupling reactions .

- Flow Chemistry : Continuous flow reactors for precise temperature control and faster reaction times, improving reproducibility .

- In-line Analytics : Real-time monitoring via NMR or HPLC to adjust conditions dynamically .

Basic Characterization

Q. Q: What spectroscopic and chromatographic methods confirm the compound’s structural integrity?

A: Essential techniques include:

- NMR Spectroscopy : H and C NMR to verify urea linkage, alkyne protons (~2.5 ppm), and thiophene aromatic signals .

- IR Spectroscopy : Peaks at ~1650–1700 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm urea functionality .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] for CHNOS requires m/z ≈ 207.06) .

Advanced Characterization

Q. Q: How can X-ray crystallography resolve structural ambiguities in derivatives?

A: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) provides atomic-resolution data. Key steps:

- Crystal Growth : Slow evaporation from ethanol or DMSO to obtain diffraction-quality crystals .

- Data Refinement : SHELXPRO for phase determination and Olex2 for structure visualization, resolving isomerism or rotational disorder in thiophene rings .

- Validation : R-factor < 0.05 and electron density maps to confirm bond angles/distances .

Basic Bioactivity

Q. Q: What in vitro assays are used to evaluate biological activity?

A: Common assays include:

- Antimicrobial Testing : Broth microdilution (MIC) against S. aureus or E. coli .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa) to measure IC values .

- Enzyme Inhibition : Fluorometric assays targeting kinases or bacterial dihydrofolate reductase .

Advanced Bioactivity

Q. Q: How to address contradictions in biological activity data across studies?

A: Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Impurity Effects : Use HPLC-MS to rule out isomers (e.g., 5-chloro vs. 6-chloro derivatives affecting activity) .

- Cellular Context : Compare results across cell lines (e.g., primary vs. immortalized cells) .

Structure-Activity Relationships (SAR)

Q. Q: How to design derivatives for enhanced activity?

A: SAR strategies include:

- Substituent Tuning : Fluorine or trifluoromethyl groups to improve lipophilicity and target binding .

- Heterocycle Replacement : Swap thiophene with pyridine for altered π-π stacking .

- Molecular Docking : Use AutoDock Vina to predict interactions with enzyme active sites (e.g., dihydrofolate reductase) .

Mechanistic Studies

Q. Q: What methods elucidate the compound’s mechanism of action?

A: Approaches include:

- Target Identification : SPR (Surface Plasmon Resonance) to measure binding kinetics with proteins .

- Metabolic Profiling : C-labeled compound tracking in cell lysates .

- Gene Knockdown : CRISPR/Cas9 to validate target pathways (e.g., apoptosis genes) .

Stability Assessment

Q. Q: How to evaluate chemical stability under varying conditions?

A: Conduct stress tests:

- Thermal Stability : Heat at 40–60°C for 1–4 weeks; monitor degradation via HPLC .

- Photolysis : Expose to UV light (ICH Q1B guidelines) to assess photodegradation products .

- pH Sensitivity : Incubate in buffers (pH 1–13) and quantify intact compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.